1,5-Anhydro-2-C-(carboxymethyl-N-hydroxyamide)-2-deoxy-3-O-myristoyl-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TU-514 involves several steps, starting with the preparation of the core glucitol structureThe reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions to introduce the desired functional groups
Chemical Reactions Analysis
TU-514 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucitol core can be oxidized to form carbonyl compounds.
Reduction: The carboxymethyl-N-hydroxyamide group can be reduced to form primary amines.
Substitution: The myristoyl ester chain can be substituted with other fatty acid chains under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TU-514 is widely used in scientific research, particularly in the study of bacterial lipid A biosynthesis. Its applications include:
Chemistry: TU-514 serves as a model compound for studying enzyme-substrate interactions and inhibitor design.
Biology: It is used to investigate the role of LpxC in bacterial cell viability and the biosynthesis of lipid A.
Medicine: TU-514 is explored as a potential antibacterial agent due to its ability to inhibit LpxC, an essential enzyme in Gram-negative bacteria.
Industry: While its industrial applications are limited, TU-514’s role in antibacterial research has implications for the development of new antibiotics
Mechanism of Action
TU-514 exerts its effects by binding to the active site of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This binding inhibits the enzyme’s activity, preventing the deacetylation step in the biosynthesis of lipid A. The inhibition is facilitated by the chelation of the catalytic zinc ion in the active site by the hydroxamic acid group in TU-514 .
Comparison with Similar Compounds
TU-514 is unique due to its specific structure designed to inhibit LpxC. Similar compounds include:
CHIR-090: Another potent LpxC inhibitor with a different chemical structure.
LpxC-4: A substrate-analogue inhibitor with a similar mechanism of action but different functional groups.
BB-78485: An LpxC inhibitor with a distinct structure and binding mode.
These compounds share the common goal of inhibiting LpxC but differ in their chemical structures and specific interactions with the enzyme .
Properties
Molecular Formula |
C22H41NO7 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3-hydroxy-5-[2-(hydroxyamino)-2-oxoethyl]-2-(hydroxymethyl)oxan-4-yl] tetradecanoate |
InChI |
InChI=1S/C22H41NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)30-22-17(14-19(25)23-28)16-29-18(15-24)21(22)27/h17-18,21-22,24,27-28H,2-16H2,1H3,(H,23,25)/t17-,18+,21+,22+/m0/s1 |
InChI Key |
INAPDIIIYSWKOC-XHIHJMKYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]([C@H]1O)CO)CC(=O)NO |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(COC(C1O)CO)CC(=O)NO |
Synonyms |
3,6-anhydro-3-deoxy-N-hydroxy-3-C-hydroxymethyl-4-O-myristoyl-D-gluco-heptonamide TU-514 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.